molecular formula C20H14N4O2S4 B2685517 (2E)-3-(thiophen-2-yl)-N-(4-{2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)prop-2-enamide CAS No. 393838-77-2

(2E)-3-(thiophen-2-yl)-N-(4-{2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B2685517
CAS No.: 393838-77-2
M. Wt: 470.6
InChI Key: OQGXZYKSOZHZRG-KQQUZDAGSA-N
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Description

(2E)-3-(thiophen-2-yl)-N-(4-{2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)prop-2-enamide is a complex organic compound featuring multiple thiophene and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(thiophen-2-yl)-N-(4-{2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of thiophene and thiazole intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, and various amines under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(thiophen-2-yl)-N-(4-{2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., chlorine gas). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

(2E)-3-(thiophen-2-yl)-N-(4-{2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-(thiophen-2-yl)-N-(4-{2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(thiophen-2-yl)-N-(4-{2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)prop-2-enamide is unique due to its combination of thiophene and thiazole rings, which confer distinct electronic and steric properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(E)-3-thiophen-2-yl-N-[4-[2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2S4/c25-17(7-5-13-3-1-9-27-13)23-19-21-15(11-29-19)16-12-30-20(22-16)24-18(26)8-6-14-4-2-10-28-14/h1-12H,(H,21,23,25)(H,22,24,26)/b7-5+,8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGXZYKSOZHZRG-KQQUZDAGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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